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Cat. No.: B124287 Get Quote

Introduction

Isobutyryl chloride (IUPAC name: 2-methylpropanoyl chloride) is a branched-chain acyl

chloride with the chemical formula C₄H₇ClO.[1] As a colorless, pungent liquid, it serves as a

crucial intermediate and acylating agent in the synthesis of pharmaceuticals, agrochemicals,

and specialty organic compounds.[1][2] Its reactivity is primarily dictated by the electrophilic

carbonyl carbon and the presence of the chloride leaving group. A thorough understanding of

its three-dimensional structure is fundamental to predicting its chemical behavior, reaction

kinetics, and application in complex molecular design, particularly in the pharmaceutical

industry for the synthesis of anti-AIDS and antihypertensive drugs. This guide provides a

detailed analysis of the molecular structure of isobutyryl chloride, supported by quantitative

data, spectroscopic characterization, and established experimental protocols.

Molecular Structure and Geometry
The structure of isobutyryl chloride, (CH₃)₂CHCOCl, consists of a central carbonyl group

bonded to a chlorine atom and an isopropyl group. The carbonyl carbon is sp² hybridized,

leading to a trigonal planar geometry around this center. The isopropyl group, with its sp³

hybridized carbons, adds steric bulk near the reactive center.

The precise molecular geometry, including bond lengths and angles, has been determined

using gas-phase electron diffraction (GED), a powerful technique for analyzing the structure of

free molecules without the influence of intermolecular forces present in condensed states.
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Table 1: Molecular Geometry of Isobutyryl Chloride (from Gas-Phase Electron Diffraction)

Parameter Atom(s) Involved Value

Bond Lengths

r(C=O) 1.186 (± 0.003) Å

r(C-Cl) 1.804 (± 0.004) Å

r(C1-C2) 1.511 (± 0.003) Å

r(C2-C3) 1.534 (± 0.003) Å

r(C2-C4) 1.540 (± 0.003) Å

r(C-H)methyl 1.108 (± 0.006) Å

Bond Angles

∠(C2-C1=O) 127.3 (± 0.7) °

∠(C2-C1-Cl) 113.6 (± 0.5) °

∠(C1-C2-C3) 109.7 (± 0.8) °

∠(C1-C2-C4) 109.9 (± 0.8) °

∠(C3-C2-C4) 113.8 (± 2.7) °

(Data sourced from a gas-

phase electron diffraction study

combined with ab initio

calculations.)

The data reveals a slightly distorted tetrahedral geometry around the central carbon of the

isopropyl group (C2) and the expected trigonal planar arrangement around the carbonyl carbon

(C1).
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Figure 1: 2D Structure of Isobutyryl Chloride

Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are essential for confirming the structure of isobutyryl chloride and are routinely

used for quality control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b124287?utm_src=pdf-body-img
https://www.benchchem.com/product/b124287?utm_src=pdf-body
https://www.benchchem.com/product/b124287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Spectroscopic Data for Isobutyryl Chloride

Technique Assignment

Chemical Shift (δ,

ppm) or

Wavenumber (cm⁻¹)

Multiplicity /

Description

¹H NMR -CH(CH₃)₂ ~3.0 Septet

(CDCl₃, 400 MHz) -CH(CH₃)₂ ~1.28 Doublet

¹³C NMR C=O ~176.2 Carbonyl

(CDCl₃, 100 MHz) -CH(CH₃)₂ ~44.9 Tertiary Carbon

-CH(CH₃)₂ ~18.8 Methyl Carbon

Infrared (IR) C=O Stretch ~1800
Strong, characteristic

for acyl chloride

C-H Stretch 2880-2980 Aliphatic C-H

(NMR data sourced

from Spectral

Database for Organic

Compounds (SDBS).

IR data is a

characteristic value.)

The ¹H NMR spectrum clearly shows two distinct signals corresponding to the two types of

protons. The methine proton is split into a septet by the six equivalent methyl protons, which in

turn are split into a doublet by the single methine proton. The ¹³C NMR spectrum shows three

signals, corresponding to the carbonyl carbon, the tertiary carbon of the isopropyl group, and

the two equivalent methyl carbons. The strong absorption band around 1800 cm⁻¹ in the IR

spectrum is a definitive feature of the carbonyl group in an acyl chloride.

Synthesis and Reactivity
The structure of isobutyryl chloride, particularly the highly electrophilic carbonyl group,

governs its synthesis and reactivity.
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Synthesis Workflow
Isobutyryl chloride is most commonly synthesized by the chlorination of its parent carboxylic

acid, isobutyric acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this

transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl),

which simplifies purification.

Isobutyric Acid
((CH₃)₂CHCOOH)

Isobutyryl Chloride
((CH₃)₂CHCOCl)

+

Thionyl Chloride
(SOCl₂)

Byproducts
(SO₂ + HCl)
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Figure 2: Synthesis of Isobutyryl Chloride

Key Reaction Pathway: Nucleophilic Acyl Substitution
As a typical acyl chloride, isobutyryl chloride readily undergoes nucleophilic acyl substitution.

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride

ion. This pathway allows for the facile introduction of the isobutyryl group into a wide range of

molecules.
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Figure 3: Nucleophilic Acyl Substitution Pathway

Experimental Protocols
Protocol for the Synthesis of Isobutyryl Chloride
This protocol is adapted from a procedure published in Organic Syntheses.

Objective: To prepare isobutyryl chloride from isobutyric acid using thionyl chloride.

Materials:

Isobutyric acid (4 moles, 352 g)

Thionyl chloride (4.55 moles, 542 g)

Reaction flask (1-L) equipped with a dropping funnel, mechanical stirrer, and reflux

condenser connected to a gas trap.

Distillation apparatus with a 30-cm Vigreux column.

Heating mantle or oil bath.

Procedure:
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Place 542 g (4.55 moles) of thionyl chloride into the 1-L reaction flask.

With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel.

A vigorous evolution of hydrogen chloride and sulfur dioxide will occur; ensure the gas trap is

functioning effectively.

After the addition is complete, heat the reaction mixture to 80°C using a water bath and

maintain this temperature for 30 minutes, with continued stirring.

Set up the apparatus for fractional distillation. Distill the reaction mixture using an oil bath.

Collect the fraction boiling between 89–93°C. This is the isobutyryl chloride product.

The typical yield for this procedure is approximately 90%.

Protocol for Structural Determination by Gas-Phase
Electron Diffraction (GED)
Objective: To determine the precise bond lengths and angles of a molecule in the gas phase.

Methodology Overview:

Sample Introduction: A gaseous sample of the substance (e.g., isobutyryl chloride) is

introduced into a high-vacuum chamber as a molecular beam.

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed

through the molecular beam, perpendicular to its flow.

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the

atoms in the molecules. The wave-like nature of the electrons results in a diffraction pattern

due to the interference between electrons scattered by different pairs of atoms.

Data Collection: The radially symmetric diffraction pattern, consisting of concentric rings of

varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

Data Analysis:
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The total experimental scattering intensity is measured as a function of the scattering

angle.

A theoretical atomic scattering background is calculated and subtracted from the total

intensity to isolate the molecular scattering component. This component contains the

structural information.

An initial molecular model is proposed. Theoretical scattering intensities are calculated for

this model.

A least-squares refinement process is used to adjust the geometric parameters (bond

lengths, angles, torsional angles) of the model to achieve the best possible fit between the

theoretical and experimental scattering curves.

Often, data from other methods, such as microwave spectroscopy or high-level ab initio

quantum chemical calculations, are used in conjunction with the GED data to provide a

more robust and accurate structural determination.

Conclusion
The structure of isobutyryl chloride has been thoroughly characterized through a combination

of experimental techniques and theoretical calculations. Its geometry, defined by specific bond

lengths and angles, is a direct consequence of the hybridization and electronic environment of

its constituent atoms. This structural framework is clearly corroborated by spectroscopic data

from NMR and IR analyses, which provide a characteristic fingerprint of the molecule. The

inherent reactivity of the acyl chloride group, explained by its structure, makes isobutyryl
chloride a valuable and versatile tool for drug development professionals and organic

chemists in the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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